molecular formula C12H9ClO B8295231 1-(2-Chloro-1-naphthalenyl)ethanone

1-(2-Chloro-1-naphthalenyl)ethanone

Cat. No.: B8295231
M. Wt: 204.65 g/mol
InChI Key: ZMBRCVGEOHJLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-1-naphthalenyl)ethanone is an organic compound with the molecular formula C12H9ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and an ethanone group is attached to the first position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-1-naphthalenyl)ethanone typically involves the chlorination of 1-acetylnaphthalene. One common method includes the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), followed by chlorination using chlorine gas or a chlorinating agent such as sulfuryl chloride (SO2Cl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-1-naphthalenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorination: Chlorine gas or sulfuryl chloride (SO2Cl2) under controlled conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Reduction: 1-(2-Chloro-1-naphthalenyl)ethanol.

    Oxidation: 1-(2-Chloro-1-naphthalenyl)acetic acid.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, leading to alterations in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-1-naphthalenyl)ethanone is unique due to the presence of both the chlorine substituent and the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

1-(2-chloronaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H9ClO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,1H3

InChI Key

ZMBRCVGEOHJLDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC2=CC=CC=C21)Cl

Origin of Product

United States

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